N-Methylethanimine N-oxide
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Overview
Description
N-Methylethanimine N-oxide is a reactive molecular substance containing a methyl group attached to an imine. It is a derivative of N-Methylmethanimine, which is known for its reactivity and formation of various products under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylethanimine N-oxide can be synthesized through the oxidation of N-Methylmethanimine. The oxidation process typically involves the use of hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction conditions usually require a basic medium and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous flow reactors. These reactors allow for the efficient and controlled oxidation of N-Methylmethanimine using oxidizing agents such as sodium percarbonate or urea-hydrogen peroxide adduct (UHP) in the presence of catalysts like titanium silicalite (TS-1) .
Chemical Reactions Analysis
Types of Reactions
N-Methylethanimine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various nitrogen oxides.
Reduction: It can be reduced back to N-Methylmethanimine under specific conditions.
Substitution: The N-oxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peroxycarboxylic acids (RCOOOH), sodium percarbonate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used to substitute the N-oxide group.
Major Products Formed
Oxidation: Formation of higher nitrogen oxides.
Reduction: Regeneration of N-Methylmethanimine.
Substitution: Formation of substituted imines and other nitrogen-containing compounds.
Scientific Research Applications
N-Methylethanimine N-oxide has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-Methylethanimine N-oxide involves its ability to act as both an oxidizing and reducing agent. The compound can donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
N-Methylmethanimine: A precursor to N-Methylethanimine N-oxide, known for its reactivity and formation of trimers.
Dimethylamine: Another related compound, used in the synthesis of N-Methylmethanimine.
Ethanimine: A similar imine compound with different reactivity and applications
Uniqueness
This compound is unique due to its dual ability to act as both an oxidizing and reducing agent. This property makes it a valuable reagent in various chemical reactions and industrial processes. Its reactivity and versatility set it apart from other similar compounds.
Properties
CAS No. |
107402-94-8 |
---|---|
Molecular Formula |
C3H7NO |
Molecular Weight |
73.09 g/mol |
IUPAC Name |
N-methylethanimine oxide |
InChI |
InChI=1S/C3H7NO/c1-3-4(2)5/h3H,1-2H3 |
InChI Key |
NJRRLMCNXQQNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC=[N+](C)[O-] |
Origin of Product |
United States |
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